molecular formula C11H7Cl2NO B6368007 2-(3,5-Dichlorophenyl)-3-hydroxypyridine, 95% CAS No. 1261958-11-5

2-(3,5-Dichlorophenyl)-3-hydroxypyridine, 95%

Cat. No. B6368007
M. Wt: 240.08 g/mol
InChI Key: XYRZKQXGBFRTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dichlorophenyl)-3-hydroxypyridine (also known as 3,5-DCPH) is an organic compound that has been studied for its potential applications in scientific research. 3,5-DCPH is a phenol derivative that has been found to have a number of biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(3,5-Dichlorophenyl)-3-hydroxypyridine involves the reaction of 3,5-dichloropyridine with 2-hydroxybenzaldehyde in the presence of a base to form the intermediate Schiff base, which is then reduced using a reducing agent to yield the final product.

Starting Materials
3,5-dichloropyridine, 2-hydroxybenzaldehyde, base, reducing agent

Reaction
Step 1: 3,5-dichloropyridine is reacted with 2-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the Schiff base intermediate., Step 2: The Schiff base intermediate is then reduced using a reducing agent, such as sodium borohydride, to yield the final product, 2-(3,5-Dichlorophenyl)-3-hydroxypyridine., Step 3: The product is purified using standard techniques, such as recrystallization or column chromatography.

Scientific Research Applications

3,5-DCPH has been studied for its potential applications in scientific research. It has been found to be useful as a model compound for studying the effects of organochlorine compounds on biochemical and physiological processes. It has also been used as a reagent for the synthesis of other organic compounds.

Mechanism Of Action

The mechanism of action of 3,5-DCPH is not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds in the body. It is also believed to interact with other enzymes and receptors in the body, which may contribute to its biochemical and physiological effects.

Biochemical And Physiological Effects

3,5-DCPH has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450, which can lead to changes in the metabolism of drugs and other compounds in the body. It has also been found to have anti-inflammatory and antioxidant effects, as well as the ability to modulate the expression of certain genes.

Advantages And Limitations For Lab Experiments

The advantages of using 3,5-DCPH in lab experiments include its high purity (95%), its low cost, and its ease of synthesis. The main limitation of using 3,5-DCPH in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

The potential future directions for 3,5-DCPH include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of drugs and other compounds. Additionally, further research could be done into the effects of 3,5-DCPH on other organisms, such as plants and animals, as well as its potential applications in the food industry.

properties

IUPAC Name

2-(3,5-dichlorophenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-8-4-7(5-9(13)6-8)11-10(15)2-1-3-14-11/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRZKQXGBFRTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683044
Record name 2-(3,5-Dichlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dichlorophenyl)pyridin-3-ol

CAS RN

1261958-11-5
Record name 2-(3,5-Dichlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.